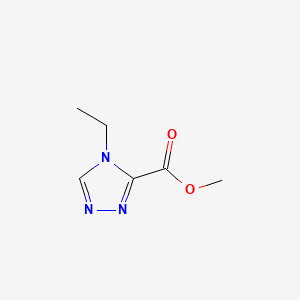![molecular formula C10H20F2O2Si B6611043 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal CAS No. 2866307-37-9](/img/structure/B6611043.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a difluorobutanal backbone. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The difluorobutanal moiety can be introduced through various fluorination techniques, often involving the use of diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: TBAF in tetrahydrofuran (THF), acidic conditions using acetic acid and water.
Major Products
Oxidation: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid.
Reduction: 4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanol.
Substitution: 3,3-Difluorobutanal.
Aplicaciones Científicas De Investigación
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group Chemistry: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal primarily involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at the aldehyde or other parts of the molecule. The difluorobutanal moiety can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in having a TBDMS protecting group but differs in the aromatic aldehyde structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the TBDMS protecting group and aldehyde functionality but lacks the difluoro substitution.
4-tert-Butyldimethylsiloxy-1-butanol: Similar in having the TBDMS group but differs as it is an alcohol rather than an aldehyde.
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]-3,3-difluorobutanal is unique due to the combination of the TBDMS protecting group and the difluorobutanal structure. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and fluorine chemistry.
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOHLAQXDGEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


amine](/img/structure/B6610979.png)
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)



